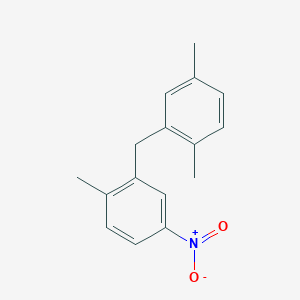![molecular formula C12H18N2O2S3 B5643976 cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5643976.png)
cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate typically involves the reaction of cyclohexyl isocyanate with 3,5-bis(methylthio)-4-isothiazole. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the isothiazole ring, where nucleophiles replace the methylthio groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential to alter the lifespan of eukaryotic organisms, making it a subject of interest in aging research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs that target specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate exerts its effects involves interaction with molecular targets within eukaryotic cells. It is believed to modulate specific signaling pathways that influence cellular processes related to aging and lifespan. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of oxidative stress and metabolic regulation .
Comparación Con Compuestos Similares
Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate can be compared with other isothiazole derivatives, such as:
Cyclohexyl [3,5-bis(ethylthio)-4-isothiazolyl]carbamate: Similar in structure but with ethylthio groups instead of methylthio groups.
Cyclohexyl [3,5-bis(phenylthio)-4-isothiazolyl]carbamate: Contains phenylthio groups, which may result in different chemical properties and biological activities.
Propiedades
IUPAC Name |
cyclohexyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S3/c1-17-10-9(11(18-2)19-14-10)13-12(15)16-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXBGSTCIHOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)SC)NC(=O)OC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-dimethyl-4-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5643894.png)
![N-ethyl-2-(ethylamino)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5643896.png)
![2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5643901.png)

![1'-(1,3-benzothiazol-6-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5643914.png)
![5,5-DIMETHYL-3-{[4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]AMINO}CYCLOHEX-2-EN-1-ONE](/img/structure/B5643919.png)
![2-allyl-9-(3-amino-3-phenylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5643922.png)
![3-[5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide](/img/structure/B5643937.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5643942.png)
![N-(3'-chlorobiphenyl-3-yl)-1-{[1-(hydroxymethyl)cyclopropyl]carbonyl}-L-prolinamide](/img/structure/B5643949.png)
![2-[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]pyrazine](/img/structure/B5643960.png)
![2-({cyclopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-6-fluoroquinolin-4-ol](/img/structure/B5643971.png)
![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5643984.png)
![[3-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5643997.png)
